SB 657510 SB 657510 Selective urotensin-II (UT) receptor antagonist (Ki values are 61, 17, 30, 65 and 56 nM at human, monkey, cat, rat and mouse receptors respectively). Inhibits U-II-induced intracellular Ca2+ mobilization (IC50 = 180 nM) and antagonizes the contractile action of U-II in isolated mammalian arteries and aortae (EC50 = 50 - 189 nM).
Brand Name: Vulcanchem
CAS No.: 474960-44-6
VCID: VC0004607
InChI: InChI=1S/C19H22BrClN2O5S/c1-23-7-6-13(11-23)28-16-8-12(4-5-15(16)21)22-29(24,25)19-10-18(27-3)17(26-2)9-14(19)20/h4-5,8-10,13,22H,6-7,11H2,1-3H3/t13-/m1/s1
SMILES: CN1CCC(C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl
Molecular Formula: C19H22BrClN2O5S
Molecular Weight: 505.8 g/mol

SB 657510

CAS No.: 474960-44-6

Cat. No.: VC0004607

Molecular Formula: C19H22BrClN2O5S

Molecular Weight: 505.8 g/mol

* For research use only. Not for human or veterinary use.

SB 657510 - 474960-44-6

CAS No. 474960-44-6
Molecular Formula C19H22BrClN2O5S
Molecular Weight 505.8 g/mol
IUPAC Name 2-bromo-N-[4-chloro-3-[(3R)-1-methylpyrrolidin-3-yl]oxyphenyl]-4,5-dimethoxybenzenesulfonamide
Standard InChI InChI=1S/C19H22BrClN2O5S/c1-23-7-6-13(11-23)28-16-8-12(4-5-15(16)21)22-29(24,25)19-10-18(27-3)17(26-2)9-14(19)20/h4-5,8-10,13,22H,6-7,11H2,1-3H3/t13-/m1/s1
Standard InChI Key KQCZCINJGIRLCD-CYBMUJFWSA-N
Isomeric SMILES CN1CC[C@H](C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl
SMILES CN1CCC(C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl
Canonical SMILES CN1CCC(C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl

Chemical and Pharmacological Profile of SB 657510

Structural and Physicochemical Properties

SB 657510 is characterized by a sulfonamide backbone with a brominated aromatic ring and a chlorinated benzyloxy group. Key properties include:

PropertyValueSource
Molecular Weight505.81 g/mol
FormulaC19H22BrClN2O5S\text{C}_{19}\text{H}_{22}\text{BrClN}_2\text{O}_5\text{S}
CAS Number474960-44-6
SolubilityCompatible with 1% DMSO
StorageRoom temperature

The compound’s stereochemistry, including an [R]\text{[R]}-configured oxazolidinone moiety, enhances its receptor-binding specificity .

Receptor Binding and Selectivity

SB 657510 antagonizes UT receptors across species with nanomolar affinity:

SpeciesKiK_i (nM)Functional IC50\text{IC}_{50}Source
Human61180 nM (Ca2+^{2+} mobilization)
Monkey17N/A
Rat6550–189 nM (aortic contraction)
Mouse56N/A

Competitive binding assays using [3H][^3\text{H}]SB-657510 confirmed reversible interaction with the UT receptor’s orthosteric site, shared with endogenous urotensin-II (U-II) . The compound shows >100-fold selectivity over 86 off-target receptors, including angiotensin II and endothelin-1 receptors .

Mechanisms of Action and Signaling Pathways

Inhibition of Neuropathic Pain

In a chronic constriction injury (CCI) rat model, intrathecal SB-657510 (10–100 µg/day) reduced mechanical allodynia and thermal hyperalgesia by suppressing the JNK/NF-κB pathway . Key findings include:

  • Dose-dependent analgesia: Middle (30 µg) and high (100 µg) doses increased mechanical withdrawal thresholds (MWT) by 40–60% and thermal withdrawal latencies (TWL) by 35–55% versus CCI controls .

  • Cytokine modulation: SB-657510 downregulated spinal IL-1β, IL-6, and TNF-α levels by 50–70% .

  • Pathway inhibition: Reduced phosphorylation of JNK (p-JNK) and nuclear translocation of NF-κB p65 by 60–80%, confirmed via Western blot and immunofluorescence .

Vascular and Metabolic Effects

SB-657510 reversed U-II-induced aortic contractions (EC50_{50} = 50–189 nM) and attenuated diabetes-associated atherosclerosis in mice by 40–50% . In human endothelial cells, it inhibited U-II-mediated VCAM-1 expression, reducing monocyte adhesion by 30–45% .

Therapeutic Applications and Preclinical Evidence

Neuroinflammatory Disorders

SB-657510’s suppression of spinal JNK/NF-κB signaling positions it as a candidate for neuropathic pain management . Its efficacy parallels gabapentin but with a distinct mechanism .

Cardiovascular Diseases

In rodent models, SB-657510:

  • Reduced atherosclerotic plaque formation by 35% in diabetic mice .

  • Antagonized U-II-induced hypertension (30% reduction in systolic BP) .

Limitations and Discontinuation

Despite promising data, SB-657510 was withdrawn from commercial markets in 2025 due to strategic decisions by GlaxoSmithKline and Tocris Bioscience . No clinical trials were initiated, leaving its human efficacy unproven.

Comparative Pharmacology with UT Receptor Ligands

SB-657510 shares structural similarities with SB-706375, another sulfonamide antagonist, but differs in:

  • Binding reversibility: SB-657510 lacks the irreversible binding observed with peptide antagonists like SB-710411 .

  • Species specificity: Unlike SB-710411 (agonist in monkeys), SB-657510 maintains antagonism across species .

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